

Solubility Profile of 2-Amino-6-methylbenzothiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-methylbenzothiazole

Cat. No.: B160888

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Amino-6-methylbenzothiazole** in various organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction

2-Amino-6-methylbenzothiazole is a heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active molecules and dyes. Its solubility in organic solvents is a critical parameter for its purification, reaction chemistry, and formulation into final products. This guide summarizes the available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a typical solubility testing workflow.

Physicochemical Properties of 2-Amino-6-methylbenzothiazole

Property	Value
Molecular Formula	C ₈ H ₈ N ₂ S
Molecular Weight	164.23 g/mol
Melting Point	135-136 °C
Appearance	Pale yellow granular product

Solubility Data

The solubility of **2-Amino-6-methylbenzothiazole** has been determined in a limited number of solvent systems. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data

Solvent System	Temperature	Concentration
Methanol:Water (1:1 v/v)	Room Temperature	1.64 g/L [1]

Qualitative Solubility Data

Solvent	Temperature	Solubility	Reference
Ethanol (absolute)	Hot	Soluble	[2][3]
Ethanol (absolute)	Cold	Sparingly Soluble	[2][3]
Methanol/Water	Not Specified	Soluble (used for recrystallization)	[4]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following sections describe common methods for obtaining both qualitative and quantitative solubility data.

Gravimetric Method (Shake-Flask) for Quantitative Solubility Determination

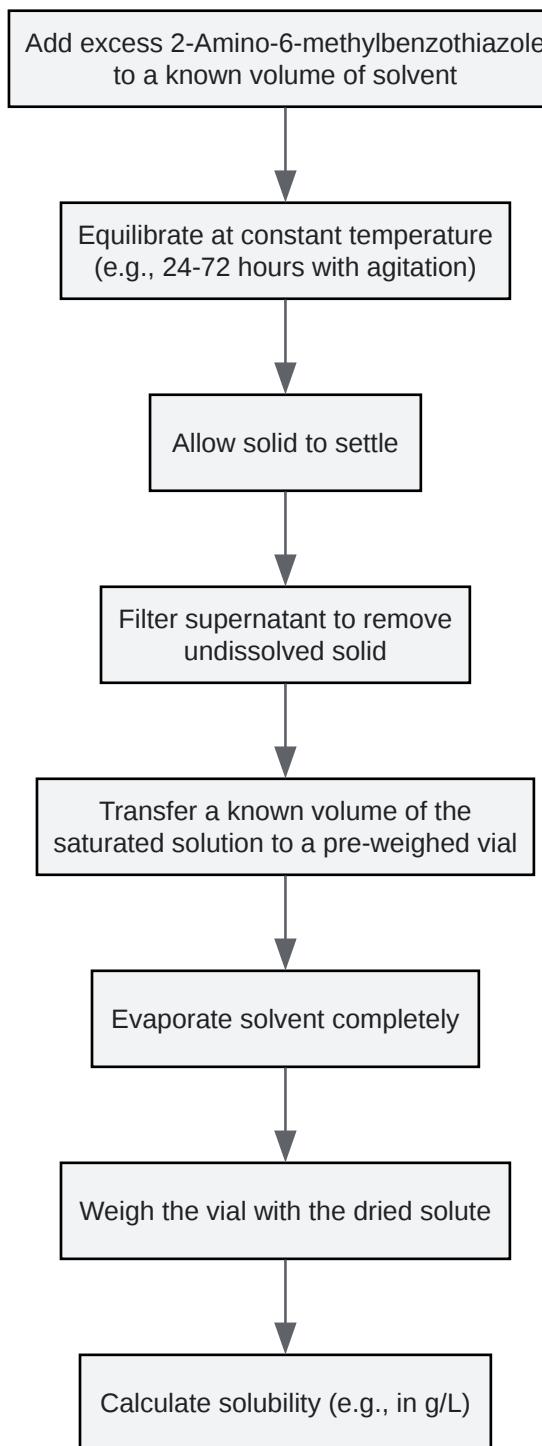
The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Principle: A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined gravimetrically.

Detailed Methodology:

- **Preparation:** An excess amount of **2-Amino-6-methylbenzothiazole** is added to a known volume of the desired organic solvent in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.
- **Solvent Evaporation:** A precisely measured volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not degrade the solute).
- **Quantification:** The container with the dried solute is weighed again. The solubility is calculated by the difference in weight and expressed in units such as g/L or mol/L.

Recrystallization for Qualitative Solubility Assessment and Purification


Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. It can also provide qualitative information about a compound's solubility profile. The successful recrystallization of **2-Amino-6-methylbenzothiazole** from ethanol indicates its high solubility in hot ethanol and lower solubility in cold ethanol.^{[2][3]}

Detailed Methodology:

- Solvent Selection: A suitable solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
- Dissolution: The crude **2-Amino-6-methylbenzothiazole** is dissolved in a minimum amount of the hot solvent (e.g., absolute ethanol) to form a saturated or near-saturated solution.[2][3]
- Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
- Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath. As the solution cools, the solubility of **2-Amino-6-methylbenzothiazole** decreases, leading to the formation of crystals.
- Isolation and Drying: The purified crystals are collected by filtration (e.g., vacuum filtration), washed with a small amount of the cold solvent to remove any remaining soluble impurities, and then dried to a constant weight.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-methyl-1,3-benzothiazole–octanedioic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. journalijcar.org [journalijcar.org]
- 4. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Amino-6-methylbenzothiazole in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160888#solubility-profile-of-2-amino-6-methylbenzothiazole-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com